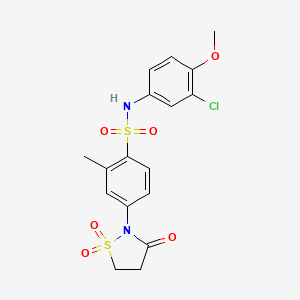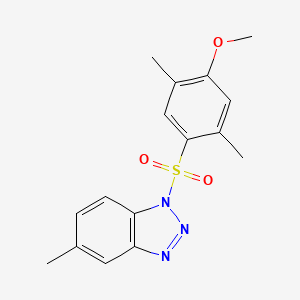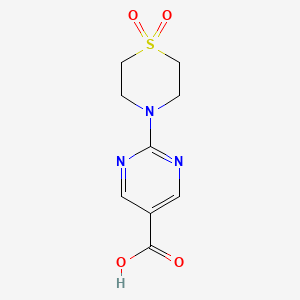
Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate is a chemical compound with the CAS Number: 1909328-01-3 . It has a molecular weight of 219.17 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The InChI code for Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate is 1S/C8H4FNO2S.Na/c9-4-1-2-6-5 (3-4)10-7 (13-6)8 (11)12;/h1-3H, (H,11,12);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 219.17 .Scientific Research Applications
Anticancer and Anti-inflammatory Agents
Recent studies have highlighted the potential of benzothiazole derivatives as both anticancer and anti-inflammatory agents. These compounds, including Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate, have been evaluated for their ability to inhibit the proliferation of various cancer cell lines, such as human epidermoid carcinoma and non-small cell lung cancer cells. Additionally, they have shown to decrease the activity of inflammatory cytokines like IL-6 and TNF-α, which play a role in immune regulation and cell proliferation .
Anti-tubercular Compounds
Benzothiazole derivatives have been synthesized for their anti-tubercular properties. These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs. The synthesis of these derivatives involves various synthetic pathways, including diazo-coupling and Knoevenagel condensation, which are crucial for developing new anti-tubercular drugs .
Antimicrobial Properties
The antimicrobial properties of benzothiazole derivatives have been investigated against a range of bacteria and fungi. Studies have shown effectiveness against gram-positive bacteria like Staphylococcus aureus, gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and fungi including Candida albicans and Aspergillus species. This highlights the broad-spectrum antimicrobial potential of Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate derivatives .
Synthesis Methods
The diverse methods of synthesizing benzothiazole derivatives are crucial for their application in scientific research. Techniques such as molecular hybridization, microwave irradiation, and one-pot multicomponent reactions have been employed to achieve the synthesis of these compounds, which is essential for exploring their various biological activities .
Pharmacokinetic Properties
The pharmacokinetic properties of benzothiazole derivatives are predicted using computational tools like Swiss ADME and admetSAR. These predictions include physicochemical parameters, toxicity, and drug-likeness, which are vital for the development of these compounds as potential therapeutic agents .
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction between benzothiazole derivatives and biological targets. These studies help in identifying potent inhibitors with enhanced activity against specific diseases, such as tuberculosis, by analyzing the structure-activity relationships of the compounds .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
sodium;5-fluoro-1,3-benzothiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2S.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHCHYNRSGHEHR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FNNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-fluoro-1,3-benzothiazole-2-carboxylate | |
CAS RN |
1909328-01-3 |
Source


|
| Record name | sodium 5-fluoro-1,3-benzothiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2899134.png)




methanone](/img/structure/B2899147.png)
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2899148.png)
![N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2899150.png)

![ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide](/img/structure/B2899154.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2899155.png)
